Alanine, N-glycyl-2-phenyl- (6CI)
Description
Contextualization of Dipeptide Research within Peptide Chemistry
Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest members of the peptide family. numberanalytics.comtaylorandfrancis.com Their study provides fundamental insights into the nature of the peptide bond, protein structure, and intermolecular interactions that govern biological self-assembly. numberanalytics.comtaylorandfrancis.com In the vast landscape of peptide chemistry, which encompasses molecules from simple dipeptides to complex polypeptides and proteins, dipeptides serve as essential models for understanding more complex systems. taylorandfrancis.com They offer a simplified yet relevant platform to investigate phenomena such as molecular recognition, enzymatic processes, and the physicochemical properties that dictate the behavior of larger biomolecules. taylorandfrancis.com Research into dipeptides is driven by their inherent biocompatibility, low cost of synthesis, and their role as building blocks for more complex peptide-based materials and therapeutics. mdpi.com
Historical Trajectories of Academic Inquiry Involving Glycyl-Phenylalanine Analogues
Historically, research into glycyl-phenylalanine and its analogues has been a cornerstone of peptide and protein studies. Early investigations into the incorporation of amino acids like phenylalanine into proteins, dating back to the 1960s, laid the groundwork for understanding protein synthesis and post-translational modifications. wikipedia.org Much of the research has focused on the naturally occurring L-phenylalanine, where the phenyl group is attached to the β-carbon (3-position) of the alanine (B10760859) backbone.
However, scientific curiosity has led to the exploration of structural isomers and analogues to probe the effects of molecular geometry on biological activity and material properties. The study of aromatic homo-dipeptides, including those with modified phenyl rings or alternative aromatic groups like naphthyl, has revealed their capacity to form highly ordered nanostructures such as tubes and spheres. nih.govresearchgate.net A notable analogue is diphenylglycine, a dipeptide of phenylglycine, where the phenyl group is directly attached to the α-carbon (2-position). This structural alteration has been shown to lead to the formation of ordered nano-spherical assemblies, in contrast to the tubular structures formed by diphenylalanine. nih.govresearchgate.net This highlights the critical role of the precise placement of the aromatic side chain in directing self-assembly.
Fundamental Academic Significance of N-Glycyl-2-Phenylalanine as a Model System and Building Block
The unique structure of N-glycyl-2-phenylalanine, with its phenyl group at the 2-position of the alanine residue, makes it a significant subject for academic study. It serves as an important model system for several key areas of research:
Investigating Steric and Electronic Effects: The position of the phenyl group directly on the α-carbon introduces distinct steric and electronic properties compared to the more common N-glycyl-3-phenylalanine (glycyl-phenylalanine). This allows researchers to systematically study how these factors influence peptide conformation, reactivity, and interaction with other molecules. Non-enzymatic, aqueous-based assays using amino acid nucleophiles in dipeptide formation have shown that N-substitution sterics are a dominant factor affecting relative reaction rates. nih.gov
Understanding Self-Assembly Mechanisms: The self-assembly of dipeptides is a phenomenon of great interest for creating novel biomaterials. mdpi.com Aromatic dipeptides, in particular, are known to form well-ordered structures driven by cooperative noncovalent interactions like π–π stacking and hydrogen bonding. acs.org The study of 2-(2-amino-2-phenylacetamido)-2-phenylacetic acid (PhgPhg), a dimer of the closely related phenylglycine, has revealed a highly symmetric structure with two intermolecular hydrogen bonds and aromatic rings folded away from the backbone. vu.nl This provides a model for how N-glycyl-2-phenylalanine might self-assemble and how its structure could be tailored to create new materials.
Probing Enzyme Specificity: Enzymes often exhibit high specificity for their substrates. By using N-glycyl-2-phenylalanine as a substrate or inhibitor, researchers can probe the active sites of peptidases and other enzymes to understand the geometric and chemical features that govern their catalytic activity.
As a building block, N-glycyl-2-phenylalanine can be incorporated into larger peptides to introduce unique structural constraints or functionalities. The modification of peptide backbones has been shown to drastically affect molecular recognition and self-assembly. acs.org
Scope and Scholarly Objectives of Advanced Investigations on N-Glycyl-2-Phenylalanine
Advanced investigations into N-glycyl-2-phenylalanine and its analogues are aimed at leveraging its unique properties for various applications. The primary scholarly objectives include:
Rational Design of Biomaterials: A key goal is to understand the self-assembly principles of aromatic dipeptides to design novel nanomaterials with specific properties for applications in drug delivery, tissue engineering, and biosensing. nih.govacs.org The ability to control the morphology of self-assembled structures (e.g., nanotubes vs. nanospheres) by altering the position of the phenyl group is a powerful tool in this endeavor. nih.govresearchgate.net
Development of Novel Therapeutics: Dipeptides and their derivatives are being explored as therapeutic agents. numberanalytics.com Research into N-glycyl-2-phenylalanine could lead to the development of new enzyme inhibitors or peptides with enhanced stability and bioavailability.
Elucidating Fundamental Biochemical Processes: The study of simple, well-defined systems like N-glycyl-2-phenylalanine contributes to a deeper understanding of fundamental processes such as protein folding, molecular recognition, and the origins of life. The binding of dipeptides to lipid membranes, for instance, is relevant to understanding the colocalization of molecules in early cells. nih.gov
Properties
CAS No. |
103855-63-6 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Synonyms |
Alanine, N-glycyl-2-phenyl- (6CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Glycyl 2 Phenylalanine and Its Derivatives
Established Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (SPPS) remains a cornerstone for the preparation of dipeptides like N-Glycyl-2-Phenylalanine, offering flexibility and scalability. This classical approach involves the stepwise coupling of protected amino acid residues in a suitable solvent.
Utilization of Conventional Coupling Reagents and Protecting Group Schemes
The formation of the peptide bond between glycine (B1666218) and 2-phenylalanine in solution-phase synthesis relies on the activation of the carboxylic acid moiety of the N-protected glycine. A variety of coupling reagents have been developed to facilitate this reaction efficiently, minimizing side reactions and racemization. rsc.orgnih.govresearchgate.netrsc.orgscripps.eduunibo.it
Commonly employed coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates. rsc.orgnih.govresearchgate.netrsc.orgscripps.edu Other effective coupling agents include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Protecting groups are essential to prevent unwanted side reactions at the N-terminus of glycine and the carboxylic acid terminus of 2-phenylalanine during the coupling step. The choice of protecting groups is guided by the principle of orthogonality, allowing for their selective removal under different conditions. For the N-terminus of glycine, the most common protecting groups are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. The carboxylic acid of 2-phenylalanine is typically protected as a simple ester, such as a methyl or benzyl (B1604629) ester, which can be cleaved under specific conditions.
Table 1: Common Protecting Groups and Coupling Reagents in Solution-Phase Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Coupling Reagent | Abbreviation |
| Amino Group (Glycine) | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | N,N'-Dicyclohexylcarbodiimide | DCC |
| Amino Group (Glycine) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | 1-Hydroxybenzotriazole | HOBt |
| Carboxylic Acid (Phenylalanine) | Benzyl ester | OBn | Hydrogenolysis | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| Carboxylic Acid (Phenylalanine) | Methyl ester | OMe | Saponification | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP |
Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Purity
Optimizing reaction conditions is critical to maximize the yield of N-Glycyl-2-Phenylalanine and maintain its stereochemical integrity. creative-peptides.comgyrosproteintechnologies.com Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are frequently used. nih.gov The selection of the solvent can significantly impact the solubility of the reactants and the reaction rate. For instance, a methodology has been developed for the synthesis of small peptides using DCC and HOBt in a THF-water mixture, which circumvents the need for protecting groups in certain cases. rsc.orgnih.govresearchgate.netrsc.org
Temperature control is crucial to prevent side reactions and racemization. creative-peptides.com Coupling reactions are typically carried out at room temperature or below to minimize the loss of stereochemical purity. The order of addition of reagents and the reaction time are also important factors that are optimized to achieve high yields and purity. For example, pre-activation of the carboxylic acid with the coupling reagent before the addition of the amino component can improve the efficiency of the reaction.
Solid-Phase Peptide Synthesis (SPPS) Adaptations for N-Glycyl-2-Phenylalanine Scaffolds
Solid-Phase Peptide Synthesis (SPPS) offers a streamlined alternative to solution-phase methods, where the growing peptide chain is anchored to an insoluble polymer support. luxembourg-bio.comresearchgate.net This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. chempep.combiosynth.comfluorochem.co.ukresearchgate.net For a short dipeptide like N-Glycyl-2-Phenylalanine, SPPS provides a rapid and efficient synthetic route. acs.orgstudy.comdu.ac.in
The synthesis starts with the attachment of the C-terminal amino acid, in this case, Fmoc-protected 2-phenylalanine, to a suitable resin via a linker. biosynth.comsigmaaldrich.com The choice of resin and linker is critical as it determines the conditions for the final cleavage of the peptide from the solid support. chempep.comiris-biotech.denih.gov
Commonly used resins for the synthesis of peptides with a C-terminal carboxylic acid include Wang resin and 2-chlorotrityl chloride (2-CTC) resin. chempep.comfluorochem.co.uksigmaaldrich.comiris-biotech.de Wang resin is a popular choice due to its stability and the straightforward cleavage of the peptide using trifluoroacetic acid (TFA). chempep.comiris-biotech.de The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps to minimize side reactions and preserve acid-sensitive functionalities. biosynth.comsigmaaldrich.com
Table 2: Resins and Linkers for SPPS of N-Glycyl-2-Phenylalanine
| Resin | Linker Type | C-Terminal Functionality | Cleavage Condition | Advantages |
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Moderate acid (e.g., 50% TFA in DCM) | Good stability, widely used. chempep.comiris-biotech.de |
| 2-Chlorotrityl Chloride Resin | Trityl | Carboxylic Acid | Mild acid (e.g., 1% TFA in DCM) | Prevents diketopiperazine formation, suitable for protected fragments. biosynth.comsigmaaldrich.com |
| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong acid (e.g., HF) | Historically significant, robust. chempep.comfluorochem.co.uk |
| Rink Amide Resin | Diaminobenzhydryl | Amide | Moderate acid (e.g., 95% TFA) | For synthesis of peptide amides. chempep.comfluorochem.co.uk |
The synthesis proceeds with the removal of the Fmoc protecting group from phenylalanine using a base, typically a solution of piperidine (B6355638) in DMF. This is followed by the coupling of the next amino acid, Fmoc-protected glycine, using a suitable coupling reagent like HBTU or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). After the coupling is complete, the Fmoc group of glycine is removed, and the final dipeptide is cleaved from the resin.
Chemoenzymatic Synthesis Approaches and Biocatalytic Pathways for Related Alanine (B10760859) Derivatives
Chemoenzymatic synthesis and biocatalysis have emerged as powerful and sustainable alternatives to traditional chemical methods for the synthesis of amino acids and peptides. nih.govuni-duesseldorf.deacs.orgd-nb.infonih.gov These approaches utilize enzymes to catalyze specific reactions with high selectivity and efficiency under mild conditions. While direct enzymatic synthesis of N-Glycyl-2-Phenylalanine is not extensively documented, biocatalytic pathways for the synthesis of its constituent amino acid derivatives are well-established and offer potential for the development of novel synthetic routes. nih.govdartmouth.educapes.gov.brresearchgate.net
Enzymes such as aminoacylases can be employed for the synthesis of N-acyl amino acids. nih.govuni-duesseldorf.ded-nb.infonih.gov These enzymes, which belong to the hydrolase family, can catalyze the acylation of amino acids. uni-duesseldorf.ded-nb.info This suggests a potential pathway where an activated glycine derivative could be enzymatically coupled to 2-phenylalanine.
Furthermore, biocatalytic routes for the asymmetric synthesis of various N-aryl-functionalized amino acids have been developed using enzymes like ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase). acs.org This enzyme has been shown to catalyze the addition of arylamines to fumarate (B1241708) with high conversion and enantioselectivity. acs.org Such methodologies could potentially be adapted for the synthesis of precursors to N-Glycyl-2-Phenylalanine derivatives. Proteases have also been investigated as catalysts for the synthesis of dipeptides containing unnatural amino acids, demonstrating the feasibility of enzymatic peptide bond formation. nih.govdartmouth.educapes.gov.br
Multicomponent Reactions (MCRs) for Structural Diversification of N-Glycyl-2-Phenylalanine Analogues
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substructures from each of the starting materials. mdpi.commdpi.comnih.govcbijournal.com This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules. rsc.orgrsc.orgbeilstein-journals.orgresearchgate.net
Ugi Four-Component Reaction (Ugi-4CR) Applications in Dipeptide Derivatization
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully applied to the synthesis of dipeptide derivatives, including analogues of N-Glycyl-2-Phenylalanine. nih.govmdpi.com The Ugi-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.gov
In the context of N-Glycyl-2-Phenylalanine analogues, the Ugi-4CR can be employed to synthesize di-N-substituted glycyl-phenylalanine (diNsGF) derivatives. nih.govmdpi.com For example, a study has reported the synthesis of such derivatives using an isocyanoacetate-based Ugi-4CR. mdpi.com This reaction allows for the introduction of diverse substituents on both the glycine and phenylalanine moieties by varying the aldehyde, amine, and carboxylic acid components. This versatility makes the Ugi-4CR a powerful tool for the structural diversification of the N-Glycyl-2-Phenylalanine scaffold, enabling the creation of libraries of compounds for screening in drug discovery and other applications. rsc.orgrsc.orgnih.govmdpi.com The fusion of solid-phase peptide synthesis with Ugi multicomponent reactions has also been demonstrated as a strategy to generate sequence-defined peptide-peptoid hybrid structures. rsc.orgrsc.org
Exploration of Novel Reaction Architectures for N-Glycyl-2-Phenylalanine Derivatization
The synthesis of derivatives of N-Glycyl-2-Phenylalanine has been significantly advanced through the application of innovative reaction architectures. One such notable method is the Ugi four-component reaction (Ugi-4CR), a powerful tool in medicinal chemistry for the rapid generation of diverse molecular scaffolds. nih.govnih.gov This one-pot reaction allows for the efficient synthesis of di-N-substituted glycyl-phenylalanine derivatives by combining an isocyanide, an amine, a carboxylic acid, and an aldehyde. nih.gov
The Ugi-4CR is particularly advantageous for creating libraries of peptidomimetics due to its operational simplicity and the ability to introduce multiple points of diversity in a single step. nih.govnih.gov For the synthesis of N-Glycyl-2-Phenylalanine derivatives, isocyanoacetates can be employed as key substrates. nih.gov The reaction proceeds through the formation of an α-adduct between the isocyanide and the imine formed from the amine and aldehyde, which is then trapped by the carboxylate to undergo a Mumm rearrangement, yielding the final product. The efficiency of this reaction can be further optimized by preforming the imine before the addition of the acid and isocyanide components. nih.gov
A representative scheme for the Ugi-4CR for the synthesis of di-N-substituted glycyl-phenylalanine derivatives is shown below:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Isocyanide (e.g., from Phenylalanine) | Amine | Carboxylic Acid | Aldehyde (e.g., paraformaldehyde) | di-N-substituted Glycyl-Phenylalanine derivative |
This multicomponent approach provides a versatile platform for generating a wide array of N-Glycyl-2-Phenylalanine derivatives with varied functionalities, which can be instrumental for screening and developing new research tools.
Stereoselective Synthesis and Chiral Control in N-Glycyl-2-Phenylalanine Production
The biological activity of peptides and their derivatives is intrinsically linked to their stereochemistry. Therefore, the stereoselective synthesis of N-Glycyl-2-Phenylalanine, which contains a chiral center at the α-carbon of the phenylalanine residue, is of paramount importance.
Enzymatic synthesis offers a highly efficient and stereoselective route to chiral amino acids and their derivatives. nih.govnih.gov For instance, phenylalanine ammonia (B1221849) lyases (PALs) can be employed in the asymmetric hydroamination of cinnamic acids to produce L-phenylalanine with high enantiomeric purity. nih.gov By coupling this enzymatic amination with a chemoenzymatic deracemization process, it is possible to synthesize substituted D-phenylalanines in high yield and excellent optical purity. nih.gov This approach could be adapted for the synthesis of N-Glycyl-2-Phenylalanine by incorporating the enzymatic step in the synthesis of the phenylalanine precursor.
Furthermore, chiral catalysts, including folded peptides and peptidomimetic scaffolds, have emerged as powerful tools for asymmetric organic synthesis. nih.govmdpi.com These catalysts can create a chiral environment that directs the stereochemical outcome of a reaction. In the context of N-Glycyl-2-Phenylalanine synthesis, chiral catalysts could be employed during the peptide bond formation to ensure high stereoselectivity. For example, peptide-based catalysts have been successfully used in a variety of asymmetric transformations, demonstrating their potential to control the stereochemistry of the final product. nih.gov
The use of such catalytic systems can offer precise control over the chirality of the phenylalanine moiety, leading to the production of enantiomerically pure N-Glycyl-2-Phenylalanine, which is crucial for its application in biological and pharmacological research.
Strategic Chemical Modifications and Derivatization for Enhanced Research Utility
N-Alkylation and Side-Chain Functionalization
Strategic chemical modifications, such as N-alkylation and side-chain functionalization, are employed to enhance the research utility of N-Glycyl-2-Phenylalanine by altering its physicochemical properties and introducing new functionalities.
N-Alkylation of the peptide backbone can significantly impact the conformational flexibility and proteolytic stability of the molecule. mdpi.com Solid-phase synthesis provides a practical platform for the N-alkylation of peptides and their derivatives. nih.govrsc.org A variety of N-substituted glycine oligomers, also known as peptoids, can be synthesized on a solid support, allowing for the systematic modification of the N-terminus of the glycine residue in N-Glycyl-2-Phenylalanine. nih.gov
Side-chain functionalization of the phenylalanine residue offers another avenue for derivatization. The aromatic ring of phenylalanine is a versatile handle for introducing a wide range of chemical modifications. Palladium-catalyzed C-H activation has emerged as a powerful strategy for the late-stage functionalization of phenylalanine-containing peptides. rsc.orgacs.org This method allows for the site-selective introduction of various functional groups, such as alkenes, alkynes, and aryl groups, onto the phenyl ring. ntu.ac.ukresearchgate.net For example, Pd-catalyzed olefination of phenylalanine residues in dipeptides has been demonstrated to be compatible with common amino acid protecting groups. ntu.ac.uk
These modifications can be used to tune the hydrophobicity, introduce reactive handles for further conjugation, or create conformationally constrained analogs to study structure-activity relationships.
| Modification Type | Reagents/Methods | Resulting Derivative | Potential Application |
| N-Alkylation | Alkyl halides, Solid-phase synthesis | N-alkyl-N-Glycyl-2-Phenylalanine | Increased stability, altered conformation |
| Side-Chain Olefination | Styrene derivatives, Pd catalyst | Phenyl-alkenyl-N-Glycyl-2-Phenylalanine | Probes for chemical biology, material science |
| Side-Chain Arylation | Aryl halides, Pd catalyst | Phenyl-aryl-N-Glycyl-2-Phenylalanine | Modified biological activity, new materials |
Covalent Conjugation Strategies for Research Probes
Covalent conjugation of N-Glycyl-2-Phenylalanine to reporter molecules, such as fluorescent dyes, is a key strategy for creating research probes for various applications, including cellular imaging and biosensing. nih.govresearchgate.net The choice of conjugation chemistry depends on the functional groups available on both the dipeptide and the probe.
Commonly used methods for fluorescent labeling of peptides include targeting the N-terminal amine or other reactive side chains. nih.govthermofisher.com For N-Glycyl-2-Phenylalanine, the N-terminal amine of the glycine residue is a readily available site for conjugation. Fluorescent dyes functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be used to form stable amide or thiourea (B124793) bonds, respectively. youtube.com
Alternatively, bioorthogonal "click" chemistry offers a highly specific and efficient method for conjugation. nih.gov This approach involves the introduction of an azide (B81097) or alkyne group into the dipeptide, which can then be selectively reacted with a correspondingly functionalized fluorescent probe via a copper-catalyzed or strain-promoted cycloaddition reaction. nih.gov The phenylalanine side chain can also be modified to incorporate bioorthogonal handles for site-specific labeling.
These fluorescently labeled N-Glycyl-2-Phenylalanine probes can be used to study its cellular uptake, localization, and interaction with biological targets, providing valuable insights into its mechanism of action. acs.orgnih.govyoutube.com
Enzymatic and Biochemical Interaction Studies of N Glycyl 2 Phenylalanine
Investigation of Substrate Specificity for Proteolytic Enzymes
The susceptibility of N-Glycyl-2-phenylalanine to cleavage by various proteases is a key area of research, providing insights into the substrate-binding pockets and catalytic mechanisms of these enzymes.
N-Glycyl-2-phenylalanine, particularly in its derivatized form as Glycyl-L-phenylalanine 2-naphthylamide (GPN), has been identified as a substrate for the lysosomal cysteine protease Dipeptidyl Peptidase I, also known as Cathepsin C. nih.govnih.gov This enzyme is known to cleave dipeptides from the N-terminus of its substrates. mdpi.com
Studies utilizing GPN have demonstrated that its hydrolysis by Cathepsin C within lysosomes leads to an accumulation of the cleavage products. nih.govnih.gov This accumulation can cause osmotic stress and subsequent disruption of the lysosomal membrane. nih.govnih.gov This property has been exploited in cell biology to selectively permeabilize lysosomes and study their function and contents. nih.govnih.gov The hydrolysis of the GPN substrate by Cathepsin C has been used as a marker for the presence and activity of the enzyme in various cellular fractions. nih.gov While these studies firmly establish the parent dipeptide structure as a recognition motif for Cathepsin C, detailed kinetic parameters such as Km and kcat for the unmodified N-Glycyl-2-phenylalanine are not extensively detailed in the reviewed literature. The focus has been primarily on the biological consequences of the hydrolysis of its chromogenic and fluorogenic derivatives. nih.gov
Information regarding the specific interaction of N-Glycyl-2-phenylalanine with bacterial DD-peptidases is not available in the reviewed scientific literature. These enzymes are crucial for the synthesis of bacterial cell walls and are the primary targets of β-lactam antibiotics. Further research is required to determine if this dipeptide can serve as a substrate or inhibitor for this class of bacterial enzymes.
The enzymatic hydrolysis of peptides is a fundamental biochemical process. Kinetic studies of peptide hydrolysis by various peptidases provide valuable information on the efficiency and specificity of these enzymes. For instance, studies on the hydrolysis of a series of N-acetyl-L-phenylalanyl peptides by chymotrypsin (B1334515) have revealed the influence of the leaving group's chain length and hydrophobicity on the catalytic efficiency (kcat/Km). nih.gov Similarly, the hydrolysis of N-glutaryl-L-phenylalanine p-nitroanilide by α-chymotrypsin has been shown to be influenced by the presence of surfactants, which can affect the Michaelis constant (Km) and the catalytic rate constant. nih.gov
While these studies provide insights into the enzymatic processing of phenylalanine-containing peptides, specific kinetic data for the hydrolysis of N-Glycyl-2-phenylalanine by a broad range of peptidases is not extensively documented in the available literature. The rate and mechanism of its hydrolysis would be dependent on the specific peptidase, its active site architecture, and the reaction conditions. General principles suggest that the peptide bond between the glycine (B1666218) and phenylalanine residues is the site of enzymatic cleavage.
N-Glycyl-2-Phenylalanine as an Enzyme Inhibitor in Model Systems
Beyond its role as a substrate, N-Glycyl-2-phenylalanine and its derivatives have been investigated for their potential to inhibit enzyme activity. Enzyme inhibitors are invaluable tools in biochemistry and pharmacology for studying enzyme mechanisms and for the development of therapeutic agents.
While direct evidence for N-Glycyl-2-phenylalanine acting as an enzyme inhibitor is limited in the reviewed literature, studies on related phenylalanine-containing compounds provide a basis for understanding its potential inhibitory actions. For example, certain phenylalanine derivatives have been shown to act as inhibitors of enzymes such as histone deacetylases and 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.govnih.gov These findings suggest that the phenylalanine moiety can be a key structural feature for enzyme inhibition.
The mechanisms by which enzyme inhibitors function can be broadly categorized as reversible (competitive, non-competitive, uncompetitive) or irreversible. youtube.com The specific mechanism of inhibition by a compound like N-Glycyl-2-phenylalanine would depend on the target enzyme and the nature of the interaction. For a definitive elucidation of its inhibitory mechanism against a particular enzyme, detailed kinetic studies would be necessary to determine its effect on the enzyme's Km and Vmax in the presence of varying substrate concentrations. Such specific mechanistic studies for N-Glycyl-2-phenylalanine were not found in the reviewed literature.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its inhibitory activity. For phenylalanine-containing compounds, SAR studies have revealed key features that contribute to their inhibitory effects. For instance, in the context of histone deacetylase inhibitors, modifications to the amino acid part and the presence of an amide group have been shown to significantly influence inhibitory potency and even confer selectivity for different classes of the enzyme. nih.gov Similarly, SAR studies on flavonoid inhibitors of angiotensin-converting enzyme have identified specific hydroxyl group arrangements and other structural features that enhance inhibitory activity. scienceopen.com
For N-Glycyl-2-phenylalanine, a systematic SAR study would involve modifying the glycyl and phenylalanyl moieties to understand their respective contributions to enzyme binding and inhibition. This could include altering the side chains, modifying the peptide backbone, or introducing different functional groups. However, specific SAR studies for N-Glycyl-2-phenylalanine as an enzyme inhibitor are not detailed in the currently available scientific literature.
Studies on Lysosomal Membrane Dynamics and Permeability using N-Glycyl-2-Phenylalanine Derivatives
Derivatives of N-glycyl-phenylalanine, most notably Glycyl-L-phenylalanine 2-naphthylamide (GPN), have been instrumental as tools to investigate lysosomal membrane dynamics and permeability. nih.govnih.gov GPN is a substrate for the lysosomal cysteine protease Cathepsin C. caymanchem.com
The prevailing hypothesis for GPN's action has been that it freely diffuses into lysosomes, where it is hydrolyzed by Cathepsin C. nih.govcaymanchem.com The resulting dipeptide, glycyl-phenylalanine, is less membrane-permeable and accumulates within the lysosome, leading to osmotic swelling and eventual rupture of the lysosomal membrane. nih.govresearchgate.net This disruption releases lysosomal contents into the cytosol. nih.gov
However, recent studies have challenged this model. It has been demonstrated that GPN can evoke a sustained increase in lysosomal pH and transient increases in cytosolic pH and Ca²⁺ concentration, effects that are not always accompanied by lysosomal rupture and can occur independently of Cathepsin C activity. nih.govbiologists.comnih.gov These findings suggest that GPN and other structurally unrelated weak bases can induce these effects. biologists.comnih.gov
Some research indicates that the GPN-evoked increase in cytosolic Ca²⁺ is not from the lysosomes themselves but from the endoplasmic reticulum (ER), stimulated by the GPN-induced rise in cytosolic pH. biologists.comnih.gov Conversely, other studies maintain that the Ca²⁺ signals mobilized by GPN do originate from acidic organelles like lysosomes. biologists.comnih.govnih.gov These conflicting findings highlight the complexity of the cellular response to GPN and the ongoing debate regarding its precise mechanism of action.
Despite the mechanistic debate, GPN remains a valuable tool for studying lysosomal function. Its ability to selectively permeabilize lysosomal membranes (or at least alter their stability and ionic balance) allows researchers to distinguish between endosomal and lysosomal compartments and to probe the role of lysosomes in various cellular processes. nih.gov
Table 2: Effects of Glycyl-L-phenylalanine 2-naphthylamide (GPN) on Cellular Parameters
| Parameter | Observed Effect | Proposed Mechanism(s) | Key Findings |
| Lysosomal Integrity | Disruption/Lysis nih.govresearchgate.net | Osmotic swelling due to accumulation of hydrolysis products. nih.govcaymanchem.com | GPN is hydrolyzed by Cathepsin C, leading to the accumulation of a less permeable dipeptide. nih.govcaymanchem.com |
| Lysosomal pH | Sustained Increase nih.govbiologists.com | GPN acts as a weak base, accumulating in the acidic lysosomes and neutralizing the pH. biologists.com | This effect can be independent of Cathepsin C activity. biologists.comnih.gov |
| Cytosolic Ca²⁺ | Transient Increase biologists.combiologists.comnih.gov | Release from lysosomes due to membrane disruption or direct mobilization. biologists.comnih.gov Release from the ER triggered by an increase in cytosolic pH. biologists.comnih.gov | The source of the Ca²⁺ signal (lysosome vs. ER) is a subject of ongoing research. biologists.comnih.govbiologists.comnih.gov |
| Cytosolic pH | Transient Increase biologists.com | The mechanism is not fully elucidated but is observed alongside lysosomal pH changes. biologists.com | This effect is mimicked by other weak bases. biologists.com |
Advanced Structural and Conformational Analysis of N Glycyl 2 Phenylalanine in Research Contexts
High-Resolution Spectroscopic Characterization for Structural Elucidation
High-resolution spectroscopy offers a powerful lens through which the precise architecture and behavior of N-glycyl-2-phenylalanine can be examined. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electron Paramagnetic Resonance (EPR) spectroscopy each provide unique and complementary information regarding the molecule's structure, connectivity, and dynamic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
NMR spectroscopy stands as a cornerstone technique for determining the three-dimensional structure and conformational preferences of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial proximity of atoms within the N-glycyl-2-phenylalanine molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural characterization of N-glycyl-2-phenylalanine. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint for each atom in the molecule. For instance, the aromatic protons of the phenylalanine residue in N-glycyl-2-phenylalanine are typically observed in the downfield region of the ¹H NMR spectrum, around 7.37 ppm. nih.gov
The interaction between neighboring nuclear spins, known as spin-spin coupling, gives rise to splitting of NMR signals and is quantified by the coupling constant (J). The magnitude of the coupling constant is dependent on the number of bonds separating the interacting nuclei and the dihedral angle between them. libretexts.orgcapes.gov.br This relationship is particularly valuable for determining the conformation of the peptide backbone and side chains. Typical three-bond coupling constants (³J) between protons on adjacent sp³-hybridized carbons fall within the range of 6-8 Hz. libretexts.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Glycyl-2-Phenylalanine Moieties
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycine (B1666218) α-CH₂ | ~3.8 | ~42 |
| Phenylalanine α-CH | ~4.6 | ~55 |
| Phenylalanine β-CH₂ | ~3.1 | ~38 |
| Phenylalanine Aromatic CH | 7.2-7.4 | 127-130 |
| Phenylalanine Aromatic C (quaternary) | - | ~136 |
| Glycine Carbonyl C | - | ~172 |
| Phenylalanine Carbonyl C | - | ~175 |
Note: These are approximate values and can vary depending on the solvent and pH.
While 1D NMR provides essential information, complex molecules like N-glycyl-2-phenylalanine often exhibit overlapping signals that are difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), resolve these ambiguities by spreading the signals into two dimensions.
COSY experiments reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecular structure. uzh.ch This is instrumental in tracing the amino acid spin systems of the glycine and phenylalanine residues.
NOESY and the related ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly powerful for conformational analysis as they detect protons that are close in space, irrespective of whether they are connected by chemical bonds. columbia.edunanalysis.comlibretexts.org The intensity of a NOE or ROE signal is inversely proportional to the sixth power of the distance between the interacting protons, providing quantitative distance restraints that can be used to build a 3D model of the molecule's preferred conformation in solution. huji.ac.il For small molecules like dipeptides, NOE can be observed between protons up to 4Å apart. columbia.edu
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of N-glycyl-2-phenylalanine and for elucidating its structure through the analysis of fragmentation patterns.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a robust method for the analysis of dipeptides like N-glycyl-2-phenylalanine, even in complex mixtures. nih.gov Electrospray ionization (ESI) is a "soft" ionization technique commonly used for peptides, as it typically produces intact molecular ions with minimal fragmentation. cpcscientific.com
In tandem MS (MS/MS), the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable sequence and structural information. For dipeptides, challenges can arise due to limited fragmentation. nih.gov However, the fragmentation of sodium adducts [M+Na]⁺ can alter the charge distribution and lead to more informative spectra. nih.gov The fragmentation of the peptide bond is a key process, leading to the formation of b- and y-type ions, which reveal the amino acid sequence.
Table 2: Common Fragment Ions Observed in the Tandem Mass Spectrum of N-Glycyl-2-Phenylalanine
| Ion Type | Fragment | Description |
| b₁ | [Gly]⁺ | Glycine immonium ion |
| y₁ | [Phe+H]⁺ | Phenylalanine residue |
| [M+H-H₂O]⁺ | Loss of water | |
| [M+H-CO]⁺ | Loss of carbon monoxide |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Free Radical Generation and Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. unibo.it While N-glycyl-2-phenylalanine itself is not a radical, EPR can be employed to study its interaction with radical species or to analyze radicals generated from the dipeptide under specific conditions, such as γ-irradiation. researchgate.net
The interaction of an unpaired electron with nearby magnetic nuclei leads to hyperfine splitting in the EPR spectrum, which can provide information about the identity and structure of the radical species. unibo.it In biological systems, free radicals are often short-lived. Spin trapping techniques can be used to convert these reactive radicals into more stable radical adducts that can be detected and characterized by EPR. nih.govnih.gov For instance, the reaction of amino acids with α-dicarbonyl compounds like methylglyoxal (B44143) can generate cross-linked radical cations. nih.gov EPR spectroscopy is a direct and unambiguous method for detecting and characterizing these paramagnetic species. bruker.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the structural properties of peptides like N-glycyl-2-phenylalanine. These methods probe the vibrational modes of molecules, which are sensitive to their conformation, intra- and intermolecular interactions.
Studies on the related dipeptide glycyl-L-phenylalanine have utilized a combination of experimental Raman and IR spectroscopy with first-principle calculations, such as Density Functional Theory (DFT), to achieve a detailed assignment of vibrational modes. nih.gov For instance, Raman spectroscopy measurements performed between 100 and 3200 cm⁻¹ and infrared spectroscopy from 100 to 3200 cm⁻¹ under ambient conditions have provided a comprehensive vibrational profile of the molecule. nih.gov The conformational analysis is often performed on the zwitterionic form of the dipeptide, which is the prevalent form in biological systems. nih.govresearchgate.net By using computational models like the B3LYP functional with the 6-311++ basis set and a Polarizable Continuum Model (PCM) for solvation, researchers can determine the lowest energy conformation and accurately assign the observed vibrational modes. nih.gov
The assignment of these modes is critical for understanding the molecule's structure. Key vibrational modes for peptides include the amide bands (Amide I, II, III), C-H stretching, N-H stretching, and COO⁻ symmetric and asymmetric stretching modes. The precise frequencies of these bands can indicate specific secondary structures and hydrogen bonding patterns.
Table 1: Selected Vibrational Modes for Glycyl-L-Phenylalanine
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Raman) | Experimental Frequency (cm⁻¹) (IR) | Assignment |
|---|---|---|---|
| Amide I | ~1660 | ~1665 | C=O stretching |
| Amide II | ~1550 | ~1550 | N-H in-plane bending and C-N stretching |
| Amide III | ~1270 | ~1270 | C-N stretching and N-H in-plane bending |
| COO⁻ sym. stretch | ~1410 | ~1410 | Symmetric stretching of the carboxylate group |
Note: The exact frequencies can vary based on the specific experimental conditions and the conformational state of the molecule.
Furthermore, high-pressure Raman spectroscopy studies on glycyl-L-phenylalanine have revealed conformational changes and phase transitions, demonstrating the sensitivity of vibrational modes to the molecule's environment. nih.gov Such analyses provide insights into the molecule's reorganization within a crystal lattice under stress. nih.gov
X-ray Crystallography for Solid-State Structural Determination of Related Dipeptides
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules in their solid state. While a crystal structure for N-glycyl-2-phenylalanine itself may not be widely reported, analysis of closely related di- and tripeptides provides invaluable information about the preferred conformations and packing arrangements of peptide backbones and aromatic side chains.
For example, the crystal structure of the tripeptide glycyl-glycyl-L-phenylalanine hydrochloride reveals crucial details about its molecular geometry. researchgate.net In this structure, the peptide units are in the trans conformation, a common feature in peptides. researchgate.net The backbone is folded, with specific torsion angles (phi, psi, omega) defining its shape. researchgate.net The side chain of phenylalanine also adopts a particular conformation, described by chi angles. researchgate.net
Similarly, studies on complexes of dipeptides like glycyl-L-histidine and L-histidyl-L-alanine with other molecules (e.g., oxalic acid) show that dipeptide aggregation is primarily governed by main-chain interactions. nih.gov These interactions are substantially unaffected by disturbances from polar side chains, ions, or water molecules, highlighting the robustness of certain peptide packing motifs. nih.gov
Table 2: Crystallographic Data for Glycyl-Glycyl-L-Phenylalanine HCl
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.877 |
| b (Å) | 9.956 |
| c (Å) | 32.690 |
| Z (molecules/unit cell) | 4 |
Source: Data from the crystal structure determination of glycyl-glycyl-L-phenylalanine hydrochloride. researchgate.net
These crystallographic studies on related peptides provide a solid foundation for building models of N-glycyl-2-phenylalanine's solid-state structure and understanding the non-covalent interactions that dictate its crystal packing.
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable in modern chemical research, offering a window into the dynamic behavior and electronic properties of molecules at an atomic level.
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and flexibility of biomolecules. acs.org By simulating the atomic motions of a peptide over time, MD can reveal the different shapes (conformations) the molecule can adopt and the relative probabilities of finding it in each shape.
For peptides like N-glycyl-2-phenylalanine, MD simulations can map out the Ramachandran plot, which describes the allowable backbone dihedral angles (φ and ψ). High-resolution ion mobility measurements combined with MD simulations have been used to probe the conformations of peptides in the gas phase, showing they often adopt self-solvated globule conformations. nih.gov In solution, simulations can elucidate the influence of solvent on the peptide's structure. Enhanced sampling techniques, such as replica exchange with solute tempering (REST), can be employed to overcome energy barriers and achieve converged distributions of conformers. core.ac.uk
These simulations provide a detailed picture of the peptide's flexibility, identifying rigid and flexible regions and characterizing the transitions between different conformational states. This information is crucial for understanding how the peptide might adapt its shape upon binding to a biological target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule, including its orbital energies, charge distribution, and reactivity. Methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are commonly used.
For peptides containing phenylalanine, these calculations can elucidate the role of the aromatic side chain in molecular interactions. For example, quantum chemical calculations have been used to study the effect of C-terminal adjacent phenylalanine residues on the deamidation of asparagine. mdpi.com These studies calculate the energies of reactants, transition states, and products to map out reaction pathways and determine activation barriers. mdpi.com The calculations can also reveal how the charge distribution on the phenylalanine benzene (B151609) ring changes throughout a reaction. mdpi.com
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. The HOMO-LUMO energy gap is an important indicator of a molecule's stability and reactivity. nih.gov
Table 3: Representative Quantum Chemical Calculation Parameters
| Method | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31+G(d,p) | Geometry optimization and zero-point energy calculations. mdpi.com |
| MP2 | 6-311+G(2d,2p) | Single-point energy calculations for higher accuracy. mdpi.com |
These computational approaches are vital for predicting the chemical behavior of N-glycyl-2-phenylalanine and designing derivatives with specific properties.
Molecular Docking Studies for Enzyme-Ligand Binding Affinity and Orientation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). apeejay.edu This method is central to drug discovery and for understanding the basis of molecular recognition.
In the context of N-glycyl-2-phenylalanine, docking studies can be used to predict its binding mode within the active site of an enzyme. The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. apeejay.edu
Studies on the binding of phenylalanine itself provide relevant insights. For instance, research on phenylalanine hydroxylase has shown that phenylalanine binding is linked to the dimerization of the enzyme's regulatory domain, which is a key step in its allosteric activation. nih.govnih.gov Such studies use experimental data to inform and validate computational models of binding. Molecular docking simulations can help rationalize these findings by identifying the specific hydrogen bonds, hydrophobic contacts, and other intermolecular interactions that stabilize the enzyme-ligand complex. apeejay.edu These simulations are essential for predicting whether N-glycyl-2-phenylalanine or its analogs could act as inhibitors or modulators of specific enzyme targets.
Applications of N Glycyl 2 Phenylalanine in Advanced Chemical and Biological Research
Scaffold for Peptide and Peptidomimetic Library Development
The N-Glycyl-2-phenylalanine motif is a key structural element used in the construction of peptide and peptidomimetic libraries. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. lifechemicals.com The Gly-Phe structure provides a basic dipeptide backbone that can be systematically modified to generate large collections of diverse molecules for screening against biological targets.
One powerful method for this purpose is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of complex molecules from simple starting materials. nih.gov Researchers have successfully synthesized libraries of di-N-substituted glycyl-phenylalanine derivatives using this approach. By varying the aldehyde, amine, carboxylic acid, and isocyanide components in the reaction, a wide array of structurally diverse compounds based on the N-glycyl-phenylalanine scaffold can be produced, facilitating high-throughput screening for various biological activities. nih.gov
| Reaction Type | Components Varied | Scaffold | Library Outcome | Reference |
| Ugi Four-Component Reaction | Carboxylic Acid, Amine | N-Glycyl-DL-Phenylalanine | di-N-substituted glycyl-phenylalanine derivatives | nih.gov |
A significant limitation of natural peptides in research applications is their susceptibility to degradation by proteases. nih.gov The design of peptides with increased proteolytic stability is crucial for many in vitro and in vivo studies. The N-glycyl-phenylalanine scaffold can be strategically modified to enhance resistance to enzymatic cleavage.
Exopeptidases, which cleave amino acids from the ends of a peptide chain, are a primary cause of degradation. nih.gov The N-terminus is particularly vulnerable. Modifying the N-terminal amine of the glycine (B1666218) unit, for instance through acetylation, can significantly slow this degradation process. nih.govnih.gov Furthermore, the stereochemistry of the amino acids plays a critical role in stability. Enzymes are highly specific to L-amino acids, and incorporating a D-amino acid, such as D-phenylalanine, can render the adjacent peptide bond resistant to cleavage by common proteases. mdpi.com Therefore, analogues of N-glycyl-2-phenylalanine containing such modifications are valuable tools for creating peptides with extended half-lives in biological assays.
Strategies to Enhance Proteolytic Stability of N-Glycyl-Phenylalanine Analogues:
N-terminal Modification: Acylation or alkylation of the glycine's amino group to block exopeptidase activity.
Incorporation of D-amino acids: Using D-phenylalanine instead of L-phenylalanine to prevent recognition by stereospecific proteases.
Backbone Modification: Introducing non-natural linkages in place of the standard amide bond to create a peptidomimetic that is not a substrate for proteases.
The biological function of a peptide is intrinsically linked to its three-dimensional shape. Controlling the conformation of a peptide backbone is a key goal in peptidomimetic design to lock the molecule into its bioactive shape, thereby increasing affinity and specificity for its target. nih.gov The N-glycyl-phenylalanine unit offers opportunities for conformational constraint.
While the glycine residue provides flexibility, the adjacent phenylalanine residue can be modified to introduce rigidity. For example, replacing standard phenylalanine with constrained analogues, such as those incorporated into a rigid cyclic system like a norbornane (B1196662) scaffold, can severely limit the rotational freedom of the peptide backbone. researchgate.net X-ray crystallography studies of closely related structures, such as t-Boc-glycyl-L-phenylalanine, provide precise data on bond angles and torsion angles, which serve as a baseline for designing new mimetics with predictable conformations. researchgate.net By strategically introducing cyclic elements or bulky side chains, researchers can guide the folding of the peptide chain, making N-glycyl-phenylalanine derivatives useful for studying structure-activity relationships. nih.gov
Precursor in Complex Organic Synthesis of Specialized Research Reagents
N-Glycyl-2-phenylalanine and its derivatives serve as important precursors in the multi-step synthesis of specialized reagents for research. The Ugi four-component reaction, for example, is not just a tool for library development but also a sophisticated synthetic method to produce complex dipeptide derivatives in a single step. This reaction has been employed to create novel di-N-substituted glycyl-phenylalanine compounds that can be further modified for specific applications. nih.gov
The synthetic versatility of the N-glycyl-phenylalanine scaffold allows for selective chemical transformations at several sites: the N-terminus of the glycine, the C-terminus of the phenylalanine, and the phenyl ring itself. For instance, after the initial synthesis, the terminal ester group of a phenylalanine derivative can be selectively hydrolyzed to a carboxylic acid, providing a new functional handle for subsequent chemical reactions, such as conjugation to other molecules or solid supports. nih.gov This step-wise approach enables the construction of highly tailored molecules for use as probes, inhibitors, or other specialized chemical tools.
Utilization in Mechanistic Probing of Enzyme Catalysis (Non-Therapeutic Contexts)
In a non-therapeutic context, N-glycyl-2-phenylalanine derivatives are valuable tools for probing the mechanisms of enzyme catalysis. By serving as substrates or inhibitors, these molecules help elucidate enzyme function, specificity, and active site architecture.
A notable example is the use of a library of di-N-substituted glycyl-phenylalanine derivatives to investigate cholinesterases, such as acetylcholinesterase (AChE). nih.gov By testing these compounds as inhibitors, researchers can map the interactions between the small molecules and the enzyme's active site. Molecular docking studies suggested that these derivatives place their phenylalanine group at the peripheral site of AChE, providing insights into how the enzyme's activity can be modulated. nih.gov Such studies are fundamental to understanding enzyme function and for the rational design of specific enzyme probes. The hydrolysis kinetics of the peptide bonds within the Gly-Phe motif can also be studied under various conditions to understand the fundamental chemical stability of the linkage, providing a baseline for comparison with enzyme-catalyzed reactions. rsc.org
| Enzyme Studied | Role of N-Glycyl-Phenylalanine Derivative | Research Finding | Reference |
| Acetylcholinesterase (AChE) | Inhibitor | Phenylalanine group binds to the peripheral site of the enzyme. | nih.gov |
Development of Analytical Probes and Chromogenic Detection Systems
The unique properties of the phenylalanine residue make the N-glycyl-2-phenylalanine scaffold a promising candidate for the development of specialized analytical probes. Phenylalanine itself can be replaced by unnatural amino acids with spectroscopic properties, such as p-cyanophenylalanine, which acts as a fluorescent probe to report on its local environment within a biomolecule. semanticscholar.org
By analogy, the N-glycyl-2-phenylalanine structure could be chemically modified to create targeted probes. For instance, a fluorescent dye or a chromophore could be attached to the N-terminus of the glycine. If the dipeptide is designed to be a substrate for a specific protease, cleavage of the peptide bond would lead to a change in the spectroscopic signal (e.g., fluorescence resonance energy transfer, FRET), allowing for real-time monitoring of enzyme activity. Such probes would be highly valuable for biochemical assays and for studying enzyme kinetics in complex biological samples. While direct examples using N-glycyl-2-phenylalanine are emerging, the principles are well-established with similar phenylalanine-containing biosensors. sciprofiles.com
Role in Fundamental Studies of Molecular Recognition and Intermolecular Interactions
N-Glycyl-2-phenylalanine is an excellent model system for studying the fundamental principles of molecular recognition and intermolecular interactions, which are central to all biological processes. The distinct features of the molecule—the peptide backbone, the flexible glycine, and the hydrophobic, aromatic phenyl group—allow it to participate in a range of non-covalent interactions.
One prominent example is the specific recognition of peptides with an N-terminal phenylalanine by the synthetic macrocyclic host molecule cucurbit nih.govuril (CB nih.gov). nih.gov The hydrophobic cavity of CB nih.gov selectively binds to the aromatic side chain of the N-terminal phenylalanine, an interaction strong enough to enhance the detection of these peptides in mass spectrometry. This host-guest system provides a clear model for understanding how aromatic residues are recognized in biological systems. nih.gov In another study, glycyl-phenylalanine was used as a model to investigate the non-enzymatic glycation of proteins, where it was shown to react with carbohydrates, mimicking processes that occur in vivo. nih.gov These studies highlight how N-glycyl-2-phenylalanine can be used to dissect the complex forces that govern how molecules interact.
Investigation of Material Science Applications (e.g., Self-Assembling Peptide Systems)
The exploration of short peptides for the development of novel biomaterials is a rapidly advancing field, driven by their inherent biocompatibility, chemical diversity, and capacity for spontaneous self-assembly into well-defined nanostructures. This self-assembly is governed by a range of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking, which collectively dictate the morphology and properties of the resulting materials. While extensive research has focused on peptides containing natural amino acids like phenylalanine, the investigation into dipeptides containing non-proteinogenic residues such as 2-phenylglycine is an emerging area of interest.
Despite a thorough review of the scientific literature, no specific studies detailing the self-assembling properties or material science applications of "Alanine, N-glycyl-2-phenyl-" (N-Glycyl-2-Phenylalanine) were identified. Research in the broader area of phenylglycine-containing peptides, however, offers insights into the potential for such molecules to form ordered nanostructures.
Studies on related dipeptides and derivatives have demonstrated the significant influence of the rigid phenylglycine residue on self-assembly. For instance, research has shown that diphenylglycine can form spherical nanometric assemblies, a distinct morphology compared to the nanotubes formed by its close analog, diphenylalanine. This difference is attributed to the increased rigidity of the phenylglycine side chain, which lacks a methylene (B1212753) group present in phenylalanine.
Furthermore, the stereochemistry of phenylglycine has been shown to be a critical factor in determining the final architecture of self-assembled structures. In studies involving cyclic dipeptides of phenylglycine, the specific stereoisomers (LL- or LD-) directly influence the assembly mechanism, leading to variations in the mechanical performance of the resulting materials nih.gov. Similarly, linear dipeptides containing Boc-protected phenylglycine have been observed to form distinct morphologies, such as vesicles or well-organized rod-like fibers, depending on the sequence and stereochemistry of the constituent amino acids rsc.orgresearchgate.net. These findings underscore the programmability of peptide self-assembly through subtle changes in molecular design.
While the direct investigation of N-Glycyl-2-Phenylalanine in material science is currently absent from the literature, the principles established from related phenylglycine-containing peptides suggest that it could be a candidate for the formation of novel self-assembling systems. The interplay of the flexible glycine residue and the rigid, aromatic phenylglycine moiety could lead to unique packing arrangements and material properties. Future research in this area would be necessary to elucidate the specific self-assembly behavior and potential applications of this compound.
Table 1: Summary of Self-Assembling Systems Based on Phenylglycine-Containing Peptides
| Peptide Derivative | Observed Nanostructure(s) | Key Influencing Factors | Reference(s) |
| Diphenylglycine | Spherical nanometric assemblies | Rigidity of the phenylglycine side chain | nih.gov |
| Cyclic dipeptides of phenylglycine (cyclo(L-Phg-L-Phg) and cyclo(L-Phg-D-Phg)) | Not specified in detail, but influences mechanical performance | Stereochemistry (LL vs. LD configuration) | nih.gov |
| Boc-Ant-L-Phg-OMe and Boc-Ant-D-Phg-OMe | Vesicular morphology | Sequence and stereochemistry | rsc.orgresearchgate.net |
| Boc-L-Phg-Ant-OMe and Boc-D-Phg-Ant-OMe | Rod-like fiber structure | Sequence and stereochemistry | rsc.orgresearchgate.net |
Advanced Analytical Techniques for Characterization and Quantification in Academic Research
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools for the separation and purification of peptides like Glycyl-phenylalanine. These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of dipeptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. nih.gov For Glycyl-phenylalanine, the presence of the phenyl group on the alanine (B10760859) residue provides sufficient hydrophobicity for retention on nonpolar stationary phases, such as C18. helixchrom.commtc-usa.com
Quantitative analysis by HPLC involves creating a calibration curve using standards of known concentration. The concentration of Glycyl-phenylalanine in an unknown sample is then determined by comparing its peak area to the calibration curve. youtube.com UV detection is commonly employed, typically at wavelengths around 254 nm or 280 nm, due to the absorbance of the phenyl group. acs.orgthermofisher.com The method's high resolution and sensitivity make it ideal for determining the purity of synthetic peptide preparations and for quantifying the peptide in various samples. nih.govacs.org The use of derivatizing agents like phenylisothiocyanate (PITC) can also be employed to enhance detection and quantification of amino acids and peptides. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | mtc-usa.com |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | mtc-usa.com |
| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) | acs.org |
| Flow Rate | 1.0 mL/min | mtc-usa.com |
| Detection | UV at 254 nm or 280 nm | acs.org |
| Injection Volume | 10-20 µL | acs.org |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as peptide synthesis, and for performing preliminary purity checks. libretexts.orgyoutube.com In the synthesis of Glycyl-phenylalanine, TLC can be used to track the disappearance of the starting materials (glycine and phenylalanine derivatives) and the appearance of the dipeptide product. libretexts.org
The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. youtube.com For amino acids and peptides, a polar mobile phase is often used. youtube.com After development, the spots can be visualized using a variety of methods. Since Glycyl-phenylalanine contains a phenyl group, it can be visualized under UV light. Alternatively, a ninhydrin (B49086) solution can be used, which reacts with the free amino group of the dipeptide to produce a characteristic purple color upon heating. youtube.comyoutube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds by comparing them to standards. youtube.com
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | nih.gov |
| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) | youtube.comnih.gov |
| Visualization | UV light (254 nm) or Ninhydrin spray followed by heating | youtube.com |
Quantitative Spectroscopic Methods for Specific Applications (e.g., UV-Vis for Chromogenic Assays)
UV-Visible (UV-Vis) spectroscopy is a quantitative technique that can be utilized for determining the concentration of Glycyl-phenylalanine in solution. The presence of the phenylalanine residue, which contains a phenyl group, results in absorption of UV light. thermofisher.com The UV spectrum of phenylalanine typically shows absorption maxima around 252 nm, 258 nm, and 264 nm. thermofisher.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.
In some applications, chromogenic assays are employed for the quantification of peptides. These assays involve a reaction that produces a colored product, and the intensity of the color, measured by a UV-Vis spectrophotometer, is proportional to the amount of the peptide. nih.gov For instance, the bicinchoninic acid (BCA) assay or the Lowry assay can be used for total protein and peptide quantification, although they are not specific to Glycyl-phenylalanine. Specific chromogenic substrate assays can be developed where the peptide is a substrate for an enzyme, and the enzymatic reaction releases a chromophore. nih.govfrontiersin.org
Advanced Hyphenated Techniques for Complex Mixture Analysis and Metabolomics Research
For the analysis of complex biological mixtures and in the field of metabolomics, more advanced and sensitive techniques are required. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples. researchgate.netnih.gov LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This allows for the sensitive and specific detection of Glycyl-phenylalanine even in complex matrices like biological fluids. jst.go.jpnih.govacs.org Tandem mass spectrometry (MS/MS) can further be used to obtain structural information and confirm the sequence of the dipeptide. jst.go.jpnih.govnih.gov
GC-MS is another powerful technique, though it often requires derivatization of the dipeptide to increase its volatility. acs.orgnih.govnih.gov Trimethylsilyl derivatives are commonly prepared for this purpose. acs.orgnih.gov GC-MS provides excellent chromatographic resolution and detailed mass spectra for identification. researchgate.net
These hyphenated techniques are central to metabolomics research, where the goal is to identify and quantify a wide range of small molecules, including dipeptides, in biological systems. nih.govfrontiersin.orgnih.gov The high sensitivity and specificity of LC-MS/MS, for example, enable the detection of subtle changes in the levels of Glycyl-phenylalanine that may be associated with particular physiological or pathological states. nih.govacs.orgnih.gov
| Technique | Key Advantages | Reference |
|---|---|---|
| LC-MS | High sensitivity and specificity; suitable for non-volatile compounds; provides molecular weight information. | jst.go.jpnih.gov |
| LC-MS/MS | Structural elucidation and sequence confirmation; enhanced specificity for quantification in complex mixtures. | nih.govnih.govnih.gov |
| GC-MS | High chromatographic efficiency; detailed mass spectra for identification (requires derivatization). | acs.orgnih.govresearchgate.net |
Emerging Research Directions and Theoretical Perspectives for N Glycyl 2 Phenylalanine
Integration into Advanced Supramolecular Chemistry Research
The self-assembly of short peptides into well-ordered nanostructures is a cornerstone of supramolecular chemistry, with applications in materials science and biomedicine. Dipeptides containing phenylalanine are particularly known for their propensity to form structures like nanotubes and hydrogels, driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings. mdpi.comnih.govdigitellinc.com The substitution of a standard phenylalanine with 2-phenylalanine in the N-Glycyl-2-phenylalanine structure introduces significant steric hindrance around the peptide backbone. This is expected to profoundly influence its self-assembly behavior compared to more common dipeptides like diphenylalanine (Phe-Phe), which readily forms highly ordered microtubes. mdpi.comnih.gov
Research into related hydrophobic dipeptides demonstrates that subtle changes in structure can lead to vastly different supramolecular architectures, which are often difficult to predict. mdpi.com For N-Glycyl-2-phenylalanine, the focus of emerging research is to understand how the α,α-disubstitution pattern dictates molecular packing and the formation of non-covalent interactions. mdpi.com Investigations are likely to explore its ability to form unique nanostructures, such as hydrogels for the controlled release of functional proteins or as scaffolds for cell culture. digitellinc.comnih.gov The inherent biocompatibility and biodegradability of dipeptides make them attractive building blocks for these advanced materials. mdpi.com
| Feature | L-Phe-L-Phe (Diphenylalanine) | Potential for N-Glycyl-2-Phenylalanine | Rationale & Research Focus |
| Primary Driving Forces | π-π stacking, Hydrogen bonding | π-π stacking, Hydrogen bonding | The phenyl group and peptide backbone provide the necessary functional groups for these interactions. mdpi.comdigitellinc.com |
| Known Structures | Nanotubes, Microtubes, Fibrils, Hydrogels nih.gov | Potentially novel morphologies (e.g., nanospheres, irregular aggregates, or unique hydrogels) | The steric hindrance from the 2-phenylalanine may disrupt the ordered packing required for nanotubes, leading to different assemblies. mdpi.com |
| Assembly Tendency | Strong propensity to form highly ordered, water-filled channels mdpi.com | To be determined; may require specific conditions (pH, solvent) to initiate assembly. | The α,α-disubstitution could hinder aggregation, but also offers a point for designing stimuli-responsive materials. |
| Potential Applications | Nanowire templates, Biosensors, Drug delivery nih.govnih.gov | Advanced drug delivery systems, Tissue engineering scaffolds, Biocatalyst immobilization. | The unique structure could offer different release kinetics or cell interaction properties. digitellinc.com |
This table presents a comparative outlook based on the well-studied diphenylalanine and the theoretical potential for N-Glycyl-2-phenylalanine.
Exploration in Novel Biocatalytic Systems for Synthesis or Degradation
The use of enzymes for peptide synthesis and degradation is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govmdpi.com For a non-natural peptide like N-Glycyl-2-phenylalanine, biocatalysis presents both challenges and opportunities.
Synthesis: Conventional chemical peptide synthesis often requires complex protecting group strategies and generates significant waste. wikipedia.org Chemo-enzymatic peptide synthesis (CEPS) is an emerging sustainable alternative. rsc.org However, many natural enzymes exhibit narrow substrate specificity. The synthesis of N-Glycyl-2-phenylalanine would require enzymes, such as ligases, that can accommodate the sterically demanding 2-phenylalanine residue. Research is focused on the engineering of non-ribosomal peptide synthetase (NRPS) domains, particularly the adenylation (A) domain which selects the amino acid building block, to accept non-standard amino acids. nih.gov By modifying the key amino acid residues that define substrate specificity (the "NRPS code"), it may be possible to create a biocatalyst for the efficient synthesis of this dipeptide. nih.gov
Degradation: The enzymatic hydrolysis of peptides is a key biological process. Studies on related compounds, such as glycyl-l-phenylalaninamide, show they can be hydrolyzed by enzymes in organisms like E. coli. nih.gov However, the α,α-disubstituted nature of 2-phenylalanine is expected to confer significant resistance to proteolysis by common peptidases. byu.edu This stability is a desirable trait for peptide-based therapeutics. Research in this area involves screening for novel or engineered peptidases that can recognize and cleave the peptide bond adjacent to the 2-phenylalanine residue. Such enzymes could be valuable tools for studying the metabolism of related compounds or for controlled degradation in specific applications.
| Biocatalytic Approach | Application to N-Glycyl-2-Phenylalanine | Key Research Objective | Relevant Enzyme Classes |
| Enzymatic Synthesis | Green and selective production of the dipeptide. | Engineering enzymes to accept 2-phenylalanine as a substrate. | Peptide Ligases, Engineered Non-Ribosomal Peptide Synthetases (NRPS) nih.gov |
| Enzymatic Degradation | Assessing proteolytic stability; developing tools for controlled cleavage. | Discovering or engineering peptidases to overcome steric hindrance. | Aminopeptidases, Custom-engineered Proteases nih.govnih.gov |
| Tandem Reactions | Multi-step synthesis of derivatives starting from simpler precursors. | Combining aldolases and transaminases to create non-standard amino acid precursors for enzymatic peptide synthesis. nih.gov | Aldolases, Transaminases |
Predictive Modeling and Computational Design of Novel Analogues with Tailored Properties
Computational chemistry provides powerful tools to predict the behavior of peptides and to guide the design of new molecules, saving significant time and resources. byu.edubyu.edu For N-Glycyl-2-phenylalanine, modeling is crucial for understanding its properties and for designing analogues with enhanced functions.
Virtual Screening and Library Design: A significant emerging direction is the use of computational methods to design and screen vast virtual libraries of non-natural amino acids and the peptides containing them. acs.org Starting with the N-Glycyl-2-phenylalanine scaffold, researchers can create virtual libraries of analogues by modifying the glycine (B1666218) residue, the phenyl ring, or by replacing the 2-phenylalanine with other non-natural amino acids. These libraries can then be screened in silico for properties like binding affinity to a specific protein target or for their potential to self-assemble. acs.orgacs.orgstrath.ac.uk This approach massively expands the accessible chemical space and accelerates the discovery of novel compounds with tailored properties. acs.org
| Computational Method | Application for N-Glycyl-2-Phenylalanine & Analogues | Predicted Properties |
| Molecular Dynamics (MD) Simulations | Predicting conformational preferences and self-assembly pathways. eie.grnih.gov | 3D structure, folding stability, aggregation tendency, interaction with membranes. plos.orgnih.gov |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. byu.eduresearchgate.net | Charge distribution, hydrogen bonding strength, reaction energetics. |
| Virtual Screening | Identifying promising analogues from large digital libraries. acs.orgacs.org | Binding affinity to targets, self-assembly scores, physicochemical properties. acs.org |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating structural features with experimental activity. | Building predictive models for biological activity or other properties. |
Development of High-Throughput Screening (HTS) Assays for Compound Interactions in Research Settings
To explore the biological potential of N-Glycyl-2-phenylalanine and its analogues, high-throughput screening (HTS) methods are essential. HTS allows for the rapid testing of thousands of compounds to identify interactions with biological targets or to assess specific functions. rhhz.net
The development of HTS assays for this dipeptide would be tailored to its potential applications. For instance, if it is designed as an inhibitor of a specific enzyme or protein-protein interaction, an assay would be developed to measure this inhibition. Techniques such as yeast two-hybrid (Y2H) screening or GST pull-down assays coupled with mass spectrometry could be employed to identify proteins that directly interact with the dipeptide. irb.hr
Furthermore, HTS can be combined with the computational screening approaches described earlier. Promising candidates identified from virtual screening can be synthesized and then subjected to HTS to validate the computational predictions and identify lead compounds. acs.org Given that peptides containing non-natural amino acids like D-amino acids or α,α-disubstituted residues are of great interest in drug discovery, robust HTS methods are critical for advancing them through the development pipeline. rhhz.net
Investigation in Unconventional Reaction Media and Sustainable Chemistry Approaches
The production of peptides, especially those containing rare building blocks, has traditionally been associated with high environmental impact, primarily due to the large volumes of toxic solvents used, such as N,N-dimethylformamide (DMF). chemrxiv.orgrsc.org A major research thrust is the development of greener and more sustainable synthetic protocols.
Green Solvents: There is a concerted effort to replace conventional solvents in solid-phase peptide synthesis (SPPS) with more environmentally benign alternatives. rsc.org Research has shown the potential of solvents like anisole, dimethyl sulfoxide (B87167) (DMSO), ethanol, and even water for certain steps of peptide synthesis. chemrxiv.orgadvancedchemtech.com For N-Glycyl-2-phenylalanine, research would involve adapting SPPS protocols to use these greener solvent systems, optimizing reaction conditions to ensure high yield and purity. chemrxiv.orgnih.gov
Flow Chemistry and Automation: Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for peptide synthesis. chemrxiv.org Flow reactors offer better control over reaction parameters, reduce waste, and improve efficiency. advancedchemtech.com Combining flow chemistry with machine learning algorithms for reaction optimization represents a state-of-the-art approach to sustainable synthesis. chemrxiv.orgchemrxiv.org This methodology could be applied to develop a highly efficient and automated process for producing N-Glycyl-2-phenylalanine and its derivatives.
Unconventional Synthesis: The incorporation of unusual amino acids like 2-phenylalanine often requires non-standard synthetic methods. nih.govjst.go.jp Research into novel coupling reagents and unconventional reaction pathways, such as decarboxylative condensations involving α-ketoacids, provides new tools for constructing these challenging peptide linkages. jst.go.jp These innovative chemical strategies are vital for making complex peptides more accessible for research and development. nih.govjst.go.jp
Q & A
Q. What role do alanine-rich N-terminal sequences play in regulating protein translation initiation?
N-terminal alanine-rich (NTAR) sequences, particularly in proteins like ERK1/2, enhance translational fidelity by optimizing start codon selection. These sequences reduce "leaky scanning" by ribosomes, ensuring precise initiation at the correct AUG codon. For example, replacing alanine residues in NTARs with other amino acids disrupts this process, as shown by luciferase activity assays in HEK293 cells . The nucleotide context (e.g., GCG codons for alanine) is critical, as it influences ribosome recruitment and start codon recognition independent of the amino acid sequence .
Q. How do Kozak sequences interact with N-terminal alanine domains to influence protein expression?
Kozak sequences near the start codon work synergistically with NTARs to regulate translation efficiency. For instance, replacing the native Kozak sequence of ERK1 with a canonical one (e.g., GCCGCCGCC-AUG-G) increases luciferase activity by 4-fold in the absence of NTARs. However, the native Kozak sequence (with suboptimal nucleotides) becomes essential for NTAR-mediated enhancement, suggesting co-evolutionary optimization . Experimental validation involves hybrid Kozak constructs and luciferase reporters under varying 5'-UTR lengths .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in data on NTAR-mediated translation efficiency across different cellular contexts?
Discrepancies often arise from differences in Kozak sequence strength, 5'-UTR length, and cellular machinery (e.g., ribosome abundance). To address this:
- Use bicistronic vectors (e.g., pCRHL or pRCF1AL) with internal ribosome entry sites (IRES) to decouple promoter effects from translation mechanisms .
- Perform in vitro ribosome profiling to map ribosome occupancy at start codons under NTAR-modified vs. control conditions .
- Validate findings across cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .
Q. How can site-directed mutagenesis elucidate the functional significance of alanine residues in synthetic peptides like Alanine, N-glycyl-2-phenyl- (6CI)?
To study synthetic analogs:
- Introduce alanine substitutions at specific positions using Q5 mutagenesis kits, followed by Golden Gate cloning to assemble modified NTAR-luciferase fusions .
- Compare translation efficiency via Western blotting (e.g., detecting 55 kDa vs. 58 kDa leaky scanning products) and luciferase assays in HEK293 cells .
- Analyze structural impacts using circular dichroism (CD) spectroscopy to assess peptide conformation changes .
Q. What methodologies quantify the evolutionary conservation of alanine-rich domains in human proteomes?
- Use databases like UniProt to analyze 23,325 human proteins, filtering for Met-Ala N-terminal motifs (21% prevalence) .
- Perform codon usage bias analysis (e.g., GCG vs. GCC codons) across vertebrates using tools like PhyloCSF .
- Apply phylogenetic tracing to identify convergent evolution of NTARs in ERK1/2 across primates and mammals .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting data on NTARs' impact on ERK signaling output?
Conflicting results (e.g., ERK1/2 activation vs. quantity-dependent effects) can arise from:
- Kinase activity vs. protein levels : Use GAL4-ELK luciferase reporters to measure ERK activity and Western blotting to quantify total ERK .
- Cell type-specific thresholds : Compare ERK knockout models (e.g., Drosophila dERK vs. murine ERK1/2) to identify conserved vs. species-specific roles .
- Proteostatic feedback : Assess protein half-life via cycloheximide chase assays to rule out degradation as a confounding factor .
Methodological Best Practices
Q. What controls are essential for studies on NTAR-modified peptides?
- Include constructs with scrambled NTAR sequences or alanine-to-serine substitutions to isolate sequence-specific effects .
- Use HSP90 or β-actin as loading controls in Western blots to normalize ERK expression data .
- Validate promoter specificity by testing NTAR effects under CMV vs. native ERK promoters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
